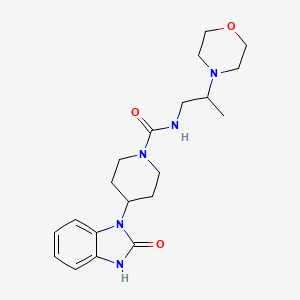![molecular formula C19H17ClN2O2 B7635383 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7635383.png)
2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
作用机制
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone is not fully understood. However, it is believed to work by binding to certain receptors in the brain, including the CB1 and CB2 receptors. This binding can lead to a variety of effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone have been studied in animal models. This compound has been shown to have anti-inflammatory and analgesic effects, which could make it a promising candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of using 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone in lab experiments is its potential as a tool for studying biological systems. This compound has been shown to bind to certain receptors in the brain, which can help researchers better understand the mechanisms of certain neurological disorders.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells in vitro.
未来方向
There are several potential future directions for research on 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of pain and inflammation.
Another potential direction is to study the compound's effects on other biological systems, including the immune system and the cardiovascular system. This could lead to a better understanding of the compound's potential uses in a variety of medical applications.
Finally, researchers could investigate the potential for modifying the compound's structure to improve its solubility and other properties, which could make it a more effective tool for scientific research.
合成方法
2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorophenylacetonitrile with 2-aminophenol to form 2-(3-chlorophenyl)-1,3-benzoxazole. This intermediate can then be reacted with 2-pyrrolidin-1-yl-ethanone to form the final product.
科学研究应用
The compound 2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone has shown promise in various scientific research applications. One potential application is as a tool for studying biological systems. This compound has been shown to bind to certain receptors in the brain, which can help researchers better understand the mechanisms of certain neurological disorders.
Another potential application is as a potential therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, which could make it a promising candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-6-3-5-13(11-14)17-8-4-10-22(17)19(23)12-16-15-7-1-2-9-18(15)24-21-16/h1-3,5-7,9,11,17H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNYEMKBOARZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=NOC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)

![2,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7635320.png)

![1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7635332.png)
![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7635343.png)


![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)methyl-propan-2-ylamino]-N-(4-fluorophenyl)acetamide](/img/structure/B7635391.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7635404.png)
![2-Fluoro-5-[[2-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohexanecarbonyl]amino]benzamide](/img/structure/B7635411.png)
![3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7635415.png)